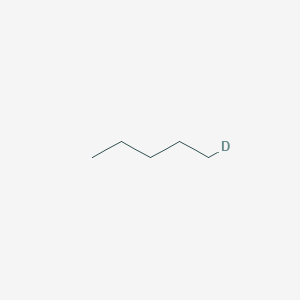N-Pentane-1-D1
CAS No.:
Cat. No.: VC18425095
Molecular Formula: C5H12
Molecular Weight: 73.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H12 |
|---|---|
| Molecular Weight | 73.15 g/mol |
| IUPAC Name | 1-deuteriopentane |
| Standard InChI | InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D |
| Standard InChI Key | OFBQJSOFQDEBGM-MICDWDOJSA-N |
| Isomeric SMILES | [2H]CCCCC |
| Canonical SMILES | CCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
N-Pentane-1-D1, systematically named 1-deuteriopentane, is a monodeuterated isotopologue of n-pentane. Its IUPAC name reflects the substitution of hydrogen with deuterium at the first carbon of the pentane chain . The molecular formula distinguishes it from conventional n-pentane (), with a molecular weight of 73.15 g/mol and an exact mass of 73.1002 Da . Synonyms include deuteropentane and 1-D1-n-pentan, though these terms are less frequently used in contemporary literature .
Structural Features and Isotopic Labeling
The deuterium atom in N-Pentane-1-D1 occupies the terminal methyl group (), creating a subtle but measurable difference in vibrational frequencies and bond strengths compared to protiated n-pentane . This substitution induces a secondary kinetic isotope effect (SKIE) in reactions involving cleavage or formation of bonds near the deuterated site. Computational studies using density functional theory (DFT) have shown that hyperconjugation between the deuterated methyl group and adjacent carbons influences transition-state geometries in allylic alkylation reactions .
Synthesis and Purification Methods
Deuterium Incorporation Strategies
The synthesis of N-Pentane-1-D1 typically involves nucleophilic substitution or hydrogen-deuterium exchange reactions. A representative method, adapted from deuterated alkyne reduction protocols, employs deuterated methyl tosylate () as a deuterium source . For example, treatment of 1-chloropentane with deuterated Grignard reagents under controlled conditions yields the target compound with high isotopic purity . Alternative routes include catalytic deuteration of 1-pentene using deuterium gas () over palladium catalysts, though this method risks over-deuteration at multiple positions .
Analytical Characterization
Purified N-Pentane-1-D1 is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The -NMR spectrum exhibits a distinct absence of signals for the C1 methyl protons, while -NMR reveals a singlet at δ 0.88 ppm corresponding to the deuterated site . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 73.1002 (calculated for ) .
Applications in Mechanistic Studies
Probing Transition-State Geometries
N-Pentane-1-D1 has been instrumental in elucidating transition-state structures for allylic alkylation reactions. Jewett and Dunlap (2014) demonstrated that δ-deuterium kinetic isotope effects (-DKIE) for dimethylallyl derivatives range from 5.5% to 14.7%, depending on the reaction mechanism . In dissociative pathways (e.g., solvolysis), the -DKIE arises from hyperconjugative stabilization of developing positive charge at C3 by the deuterated methyl group . Conversely, associative mechanisms with early transition states exhibit minimal isotope effects (<1%), as bond formation between the allylic moiety and nucleophile precedes significant charge development .
Isotopic Tracers in Metabolic Studies
While primarily used in vitro, N-Pentane-1-D1 has potential as a stable isotopic tracer for studying lipid metabolism. Its volatility and low polarity enable gas chromatography-mass spectrometry (GC-MS) detection in complex biological matrices. Researchers have proposed its use in tracking pentane excretion patterns as a biomarker for oxidative stress, though clinical applications remain exploratory .
Physicochemical Properties and Reactivity
Comparative Physical Properties
The deuteration of N-Pentane-1-D1 marginally affects its physical properties compared to n-pentane. While experimental data for boiling and melting points are unavailable, computational models predict a 0.2–0.5°C increase in boiling point due to deuterium’s higher mass and stronger London dispersion forces . The density remains comparable to protiated pentane (~0.626 g/cm³ at 25°C), as deuterium substitution minimally impacts molar volume .
Kinetic Isotope Effects in Substitution Reactions
Deuterium substitution at C1 introduces measurable KIEs in SN2 reactions. For example, nucleophilic displacement of a leaving group (e.g., bromide) at C1 proceeds 5–10% slower in N-Pentane-1-D1 than in n-pentane, reflecting the isotope’s influence on the reaction’s vibrational zero-point energy . These effects are exploited in mechanistic studies to distinguish between concerted and stepwise reaction pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume